Cyclododecyl 4-(hexanoylamino)benzoate
Description
Cyclododecyl 4-(hexanoylamino)benzoate is a benzoic acid derivative characterized by a cyclododecyl ester group and a 4-position hexanoylamino substituent. Structurally, it combines a bulky aliphatic ester (cyclododecyl) with a medium-chain amide functional group (hexanoylamino). Benzoate esters are widely utilized in polymer chemistry, pharmaceuticals, and enzyme inhibition studies due to their tunable reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C25H39NO3 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
cyclododecyl 4-(hexanoylamino)benzoate |
InChI |
InChI=1S/C25H39NO3/c1-2-3-11-16-24(27)26-22-19-17-21(18-20-22)25(28)29-23-14-12-9-7-5-4-6-8-10-13-15-23/h17-20,23H,2-16H2,1H3,(H,26,27) |
InChI Key |
NBIJCYIWCJTJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl 4-(hexanoylamino)benzoate typically involves the esterification of 4-(hexanoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclododecyl 4-(hexanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) or sodium hydride (NaH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclododecyl 4-(hexanoylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclododecyl 4-(hexanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Benzoate Derivatives
Key Observations:
Ester Group Impact: Cyclododecyl (C₁₂H₂₃): The bulky cyclododecyl group likely enhances lipophilicity and reduces solubility in polar solvents compared to smaller esters (e.g., ethyl or methyl). This property may improve membrane permeability in biological systems but hinder reactivity in polymer matrices . Ethyl/Decyl: Ethyl esters (e.g., Ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity in resin polymerization due to lower steric hindrance, while decyl esters (e.g., Decyl 4-hydroxybenzoate) balance lipophilicity and preservative efficacy .
Substituent Effects: Hexanoylamino (-NHCOC₅H₁₁): The amide group may facilitate hydrogen bonding, enhancing binding to biological targets. However, the long aliphatic chain could reduce solubility compared to dimethylamino or hydroxy substituents . Dimethylamino (-N(CH₃)₂): Strong electron-donating effects improve polymerization efficiency in resin cements, achieving a 72% degree of conversion, outperforming methacrylate-based systems . Amidomethyl (-CH₂NHCO-): Critical for enzyme inhibition (e.g., BTD inhibition at 80%), suggesting that substituent polarity and size dictate binding affinity .
Insights:
- Enzyme Interaction: The hexanoylamino group in this compound may mimic the amidomethyl group in Biotinyl-methyl 4-(amidomethyl)benzoate, but its longer chain could reduce binding specificity.
- Polymerization Efficiency : Bulky esters (e.g., cyclododecyl) are less reactive in resin systems compared to ethyl esters, which optimize free radical generation and crosslinking .
Physical and Solubility Profiles
Table 3: Physical Properties
Notes:
- Cyclododecyl derivatives are likely crystalline solids with high melting points, whereas ethyl esters exhibit lower melting points and better solvent compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
